Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Mechanism of Action
Target of Action
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound that has been studied for its potential applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have been shown to exhibit significant activity against MDR-TB and XDR-TB , suggesting that they may interact with targets that play a role in these diseases.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been shown to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect pathways related to these diseases.
Pharmacokinetics
It is mentioned that a compound named q203, which is an imidazo[1,2-a]pyridine analogue, displayed pharmacokinetic and safety profiles compatible with once-daily dosing
Result of Action
Compounds with an imidazo[1,2-a]pyridine core have been shown to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have a significant impact on the cells of these diseases.
Biochemical Analysis
Biochemical Properties
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) by interacting with specific bacterial enzymes . The nature of these interactions often involves inhibition of enzyme activity, which can disrupt bacterial metabolic processes and lead to cell death.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain bacterial cells by interfering with their DNA replication and repair mechanisms . Additionally, it can modulate the expression of genes involved in stress response and metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, thereby preventing bacterial replication . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit bacterial growth without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into bacterial cells via specific membrane transporters, where it can exert its antibacterial effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its efficacy in inhibiting bacterial growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its role in developing new drugs for treating diseases like tuberculosis.
Industry: Utilized in the production of advanced materials due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-Bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Exhibits antiproliferative activity against certain bacterial strains.
Uniqueness
Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-9-11-5-8(10(13)14-2)12(9)6-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDDEACCAHZWML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)OC)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169221 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-03-3 | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1359656-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine-3-carboxylic acid, 6-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601169221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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